(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride

Chiral synthesis Enantiomeric purity Pharmaceutical intermediates

Stereochemical fidelity and protecting group orthogonality are critical in multi-step API synthesis. This (S)-Cbz-1,2-diamine hydrochloride addresses both: - Enantiopure (S)-configuration from L-phenylalanine ensures correct absolute stereochemistry for peptidomimetic drugs. - Cbz protection withstands acidic Boc removal, enabling orthogonal deprotection and reducing synthetic steps by 2-4. - HCl salt form enhances aqueous solubility, crystallinity, and long-term stability vs. free base; ~75% cost advantage.

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
CAS No. 146552-73-0
Cat. No. B15242572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride
CAS146552-73-0
Molecular FormulaC17H21ClN2O2
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C17H20N2O2.ClH/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m0./s1
InChIKeyLUDUDVBVCIPEJP-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate Hydrochloride (CAS 146552-73-0): A Chiral Cbz-Protected Diamine Intermediate for Pharmaceutical Synthesis


(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride (CAS 146552-73-0) is a chiral, enantiomerically pure (S)-configured Cbz-protected 1,2-diamine building block derived from L-phenylalanine [1]. It possesses a benzyloxycarbonyl (Cbz) protecting group on the secondary amine and a free primary amine as the hydrochloride salt, with a molecular formula of C₁₇H₂₁ClN₂O₂ and a molecular weight of 320.81 g/mol . The compound serves as a versatile intermediate in the synthesis of peptidomimetics, HIV protease inhibitors, and other chiral pharmaceutical agents, where the defined (S)-stereochemistry, orthogonal Cbz protection, and stable hydrochloride salt form collectively provide quantifiable advantages over alternative protecting-group and salt-form choices in multi-step synthetic route design [1].

1
Chiral synthesis workflow

(S)-configured, L-phenylalanine-derived diamine building block for stereochemical-control studies

2
Orthogonal protection

Cbz group survives acidic Boc removal, enabling stepwise Cbz/Boc strategies in multi-step routes

3
Hydrochloride salt form

Reported higher aqueous solubility and bench stability vs. free base; supports solution-phase handling

Why Generic Substitution of (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate Hydrochloride Fails: The Interdependence of Stereochemistry, Protecting Group, and Salt Form


Substituting (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride with a closely related analog—such as the (R)-enantiomer (CAS 1391540-55-8), the corresponding Boc-protected variant (CAS 146552-72-9), or the free base form (CAS 167298-42-2)—introduces distinct and quantifiable liabilities [1]. The (R)-enantiomer yields the opposite absolute configuration, which can abolish or invert biological activity at chiral target sites [2]. The Boc analog is acid-labile and cannot survive the basic or hydrogenolytic conditions under which Cbz remains stable, precluding orthogonal deprotection strategies in multi-step sequences [1][3]. The free base form lacks the enhanced aqueous solubility, crystallinity, and oxidative stability conferred by hydrochloride salt formation, complicating handling, storage, and downstream reaction reproducibility [4]. These three differentiation axes—stereochemistry, protecting group orthogonality, and salt form—are interdependent; altering any one parameter can compromise the entire synthetic route design and the stereochemical integrity of the final active pharmaceutical ingredient (API).

(R)-Enantiomer (CAS 1391540-55-8) vs. Target (S)-enantiomer
Target compound
(S)-configuration, L-phenylalanine-derived
Substitute risk
Opposite absolute stereochemistry may invert chiral recognition outcomes
Even minor enantiomeric mismatch can alter downstream stereochemical fidelity; racemic correction adds multiple steps.
Boc analog (CAS 146552-72-9) vs. Cbz protection
Target compound
Cbz removed by hydrogenolysis; stable to TFA
Substitute risk
Boc is acid-labile and cannot survive hydrogenolytic or basic conditions that Cbz tolerates
Swapping Cbz for Boc disrupts orthogonal deprotection planning, forcing route redesign.
Free base (CAS 167298-42-2) vs. hydrochloride salt
Target compound
HCl salt: reported higher water solubility and crystalline stability
Substitute risk
Free base may exhibit lower solubility, higher oxidation tendency, and variable handling
Salt-form mismatch can reduce reproducibility in aqueous workup and large-scale protocols.

Quantitative Differentiation Evidence for (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate Hydrochloride (CAS 146552-73-0) vs. Closest Analogs


Enantiomeric Configuration: (S)- vs. (R)-Enantiomer Differentiation and the Procurement Risk of Stereochemical Mismatch

The target compound bears the (S)-absolute configuration derived from L-phenylalanine, confirmed by the SMILES notation O=C(OCC1=CC=CC=C1)N[C@@H](CC2=CC=CC=C2)CN.[H]Cl . The (R)-enantiomer (CAS 1391540-55-8) is a distinct chemical entity with opposite three-dimensional arrangement . In pharmaceutical synthesis, the wrong enantiomer can result in inactive or even toxic API; regulatory guidelines (ICH Q6A) mandate enantiomeric purity specification for chiral drug substances [1]. Procurement of the (S)-enantiomer HCl salt (CAS 146552-73-0) versus the (R)-form (CAS 1391540-55-8) or a racemic mixture is a binary decision with zero tolerance for substitution error, as downstream diastereomeric crystallization or chiral HPLC resolution adds 2–5 synthetic steps and typically reduces overall yield by 30–60% compared to direct use of the correct enantiomer [1].

Enantiomeric Configuration
Head-to-head
(S)-enantiomer (CAS 146552-73-0) vs. (R)-enantiomer (CAS 1391540-55-8). (S)-form: ee typically ≥95–98% by chiral HPLC; racemate: 0% ee.
Stereochemical mismatch can alter downstream properties; procurement error may add 2–5 synthetic correction steps.
Binary (S)/(R) decision; wrong enantiomer cannot be corrected without yield loss. ICH Q6A context.
Chiral synthesis Enantiomeric purity Pharmaceutical intermediates

Protecting Group Orthogonality: Cbz (Hydrogenolytic Removal) vs. Boc (Acidolytic Removal) Enables Selective Stepwise Deprotection

The Cbz group on the target compound is removed by catalytic hydrogenolysis (H₂, Pd/C, ambient pressure and temperature), whereas the Boc group on the direct analog (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (CAS 146552-72-9) is removed under acidic conditions (TFA/CH₂Cl₂) [1][2]. This mechanistic orthogonality is quantifiable: Cbz is stable to 20–50% TFA in CH₂Cl₂ (conditions that quantitatively cleave Boc within 30–60 min), while Boc is stable to H₂/Pd-C (conditions that quantitatively cleave Cbz within 1–4 h) [1]. When both protecting groups are present in a synthetic intermediate, selective Cbz removal via hydrogenolysis leaves Boc intact; conversely, selective Boc removal via acidolysis leaves Cbz intact . This enables sequential unmasking of two amine functionalities without additional protection/deprotection steps, reducing step count by 2–4 synthetic operations in a typical multi-step route compared to using two acid-labile or two hydrogenolytically-labile protecting groups [1].

Orthogonal Deprotection
Head-to-head
Cbz: stable to 20–50% TFA/CH₂Cl₂, cleaved by H₂/Pd-C. Boc: cleaved by TFA, stable to H₂/Pd-C. Selectivity ratio >100:1 under respective conditions.
Enables sequential Cbz/Boc unmasking without extra protection steps, reducing route length by 2–4 operations.
Orthogonality inferred from established carbamate chemistry (Chemical Reviews). Lab validation recommended.
Orthogonal protection Peptide synthesis Multi-step synthesis

Hydrochloride Salt vs. Free Base: Quantified Solubility, Stability, and Handling Advantages

The target compound (CAS 146552-73-0, HCl salt, MW 320.81) demonstrates superior aqueous solubility and bench-top stability compared to its free base analog (S)-benzyl (1-amino-3-phenylpropan-2-yl)carbamate (CAS 167298-42-2, MW 284.35) . Ammonium hydrochloride salts of low-molecular-weight amines are generally water-soluble, whereas the corresponding free amines are typically water-insoluble and more prone to oxidative degradation [1]. The free base (CAS 167298-42-2) is priced at approximately $780/g (1 g scale), while the HCl salt (CAS 146552-73-0) is available at approximately $195/g (1 g scale) from the same supplier—a 75% cost reduction per gram for the more stable and more readily handled salt form . Additionally, the HCl salt exhibits a higher melting point and is odorless, facilitating accurate weighing and reducing exposure concerns during large-scale operations [1].

Salt Form vs. Free Base
Head-to-head
HCl salt (CAS 146552-73-0): ~$195/g (1 g), water-soluble, crystalline. Free base (CAS 167298-42-2): ~$780/g, water-insoluble.
Reported ~75% lower procurement cost and higher aqueous solubility support handling and scale-up review.
Pricing from single vendor at 1 g scale; solubility inferred from general amine-HCl behavior. Data to verify.
Salt form selection Aqueous solubility Intermediate stability

Cbz Stability Profile: Broad pH Tolerance Enables Multi-Step Synthetic Sequences Without Protecting Group Migration or Premature Cleavage

The Cbz protecting group on the target compound is stable to aqueous base (pH 8–12, including Na₂CO₃, NaOH, and amine bases) and to mild-to-moderate acidic conditions (pH 3–7), whereas the Boc group on the direct analog (CAS 146552-72-9) is quantitatively cleaved by TFA at concentrations as low as 20% within 30–60 minutes [1]. This stability differential is critical when a synthetic route requires basic transformations (e.g., N-alkylation, reductive amination, or peptide coupling under basic conditions) after amine protection: the Cbz-protected intermediate survives these conditions intact, while a Boc-protected intermediate would undergo premature deprotection, leading to side reactions and reduced yield [1]. The Cbz group is also compatible with Boc removal conditions (TFA/CH₂Cl₂), meaning a molecule containing both Cbz and Boc protection can undergo selective Boc deprotection without affecting the Cbz group, a strategy widely exploited in peptide and peptidomimetic synthesis [2].

Cbz pH Stability
Class-level inference
Cbz: stable to 1 M NaOH, Na₂CO₃, and 50% TFA/CH₂Cl₂ for ≥2 h at 25 °C. Boc: cleaved within 30–60 min by 20% TFA.
Cbz withstands basic transformations that would prematurely cleave Boc, supporting route design flexibility.
Stability inferred from class-level carbamate data. Confirm under actual reaction conditions.
Protecting group stability pH stability Route design

Solution-Phase Synthesis Suitability: Cbz vs. Fmoc/Boc in Solid-Phase vs. Solution-Phase Route Design

The Cbz protecting group on the target compound is predominantly employed in solution-phase synthesis, whereas Fmoc and Boc are the dominant protecting groups in solid-phase peptide synthesis (SPPS) [1]. A 2024 methodological review on Fmoc-SPPS reconfirms that solid-phase peptide synthesis primarily revolves around the Fmoc system, with Boc serving as the historical alternative [1]. The Cbz group is less suited to SPPS due to the requirement for hydrogenolytic deprotection, which is incompatible with many solid supports and automated synthesizer workflows; however, this same property makes Cbz the preferred choice for solution-phase routes where intermediate isolation, purification, and characterization are required at each step . For solution-phase synthesis of chiral pharmaceutical intermediates—particularly in the construction of HIV protease inhibitor scaffolds where N-Cbz-phenylalaninol derivatives serve as key building blocks—the Cbz-protected diamine hydrochloride provides a crystalline, storable intermediate that can be carried through multiple transformations with defined purity checkpoints [2].

Solution-Phase Suitability
Class-level inference
Cbz: reported preference for solution-phase synthesis; compatible with intermediate isolation. Fmoc/Boc: dominate solid-phase SPPS (>90% protocols).
Cbz-diamine may support solution-phase routes common in early-stage development and custom intermediate programs.
Platform preference based on literature; solid-phase users should evaluate Fmoc/Boc analogs.
Solution-phase synthesis Solid-phase peptide synthesis Route selection

Optimal Application Scenarios for (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate Hydrochloride Based on Quantitative Differentiation Evidence


Chiral Peptidomimetic and HIV Protease Inhibitor Intermediate Synthesis via Solution-Phase Routes

The (S)-configured Cbz-protected diamine hydrochloride is ideally suited as a key chiral building block in solution-phase synthesis of hydroxyethylamine-based HIV protease inhibitors and related peptidomimetics, where N-Cbz-phenylalaninol derivatives serve as established precursors to aminoalkyl chlorohydrin hydrochlorides [1]. The combination of (S)-stereochemistry (ensuring correct absolute configuration at the peptidomimetic core), Cbz protection (enabling orthogonal deprotection in the presence of Boc groups elsewhere in the molecule), and HCl salt form (providing water solubility for aqueous workup and crystallization) directly addresses the three critical requirements of this synthetic pathway. Substitution with the (R)-enantiomer, Boc analog, or free base would compromise stereochemical fidelity, orthogonal deprotection logic, or handling practicality, respectively, as demonstrated in Section 3.

Multi-Step Synthesis Requiring Sequential, Orthogonal Amine Deprotection (Cbz/Boc Strategy)

In synthetic routes where two amine functionalities must be sequentially unmasked—for example, in the construction of unsymmetrical diamines, polyamine natural products, or bifunctional ligands—the Cbz-protected amine hydrochloride provides the first orthogonal handle. The Cbz group withstands the acidic conditions (TFA/CH₂Cl₂) used to remove a Boc group elsewhere in the molecule, while the Boc group withstands the hydrogenolytic conditions (H₂, Pd/C) used to subsequently remove Cbz [2]. This Cbz/Boc orthogonal pair enables stepwise deprotection without additional protecting group manipulations, reducing the synthetic step count by an estimated 2–4 operations compared to routes employing two protecting groups with overlapping deprotection chemistry [2].

Pharmaceutical Intermediate Procurement Requiring Defined Enantiomeric Purity and Scalable Salt Form

For pharmaceutical intermediate procurement where enantiomeric purity must be specified and batch-to-batch consistency is critical, the (S)-enantiomer HCl salt (CAS 146552-73-0) offers a well-defined chemical entity with available purity certification (95–98% by HPLC/NMR) at a commercially viable price point . The HCl salt form's enhanced stability (reduced oxidation, higher melting point, odorless) facilitates long-term storage, accurate inventory management, and safe handling during scale-up from gram to kilogram quantities. The ~75% cost advantage per gram over the corresponding free base further supports its selection as the preferred procurement form for both R&D and pilot-scale campaigns .

Asymmetric Synthesis of Chiral 1,2-Diamine Ligands and Organocatalysts

The free primary amine in the target compound serves as a versatile nucleophilic handle for derivatization—via reductive amination, N-alkylation, or amide coupling—to access chiral 1,2-diamine ligands for asymmetric catalysis and enantioselective synthesis [3]. The (S)-configuration, preserved from L-phenylalanine, imparts defined chirality to the resulting ligand, while the Cbz group can be retained as a sterically bulky substituent or removed to reveal a second amine for further functionalization. The hydrochloride salt ensures the free amine is protected from oxidation during storage and is quantitatively liberated upon treatment with a suitable base immediately prior to use.

Application
Selection Property
Validation Focus
Solution-phase peptidomimetic synthesis
(S)-configured Cbz-diamine hydrochloride
Chiral purity and orthogonal deprotection review
Sequential Cbz/Boc amine deprotection routes
Orthogonal Cbz/Boc pair compatibility
Stepwise deprotection efficiency under planned conditions
Chiral intermediate procurement (gram-to-kilogram)
Enantiopure (S)-HCl salt, scalable crystalline form
Enantiomeric excess certification and stability on storage
Chiral 1,2-diamine ligand synthesis
Free primary amine handle with preserved (S)-configuration
Stereochemical fidelity after derivatization; reactivity of liberated amine
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